molecular formula C41H74Cl3N3O8 B13439125 octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride

octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride

Cat. No.: B13439125
M. Wt: 843.4 g/mol
InChI Key: QWBPWEMXRIVPPT-JXEAJJGNSA-N
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Description

Octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This is typically achieved through a series of cyclization reactions.

    Introduction of the aminopropanoyloxy groups: This step involves the esterification of the hydroxyl groups with aminopropanoic acid derivatives.

    Attachment of the octyl group: This is usually done through an esterification reaction with octanol.

    Formation of the trihydrochloride salt: This is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products include substituted esters and amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms.

    Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new drugs.

    Therapeutic Applications: It may have therapeutic potential in the treatment of certain diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biotechnology: It can be used in biotechnological applications, such as biosensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The aminopropanoyloxy groups can form hydrogen bonds with target molecules, while the hydrophobic cyclopenta[a]phenanthrene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol Derivatives: Compounds with similar cyclopenta[a]phenanthrene cores.

    Amino Acid Esters: Compounds with similar aminopropanoyloxy groups.

Uniqueness

    Complex Structure: The compound’s complex structure, with multiple chiral centers and functional groups, makes it unique.

    Versatility: Its ability to undergo various chemical reactions and interact with different molecular targets makes it versatile.

Properties

Molecular Formula

C41H74Cl3N3O8

Molecular Weight

843.4 g/mol

IUPAC Name

octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride

InChI

InChI=1S/C41H71N3O8.3ClH/c1-5-6-7-8-9-10-23-49-35(45)14-11-27(2)30-12-13-31-39-32(26-34(41(30,31)4)52-38(48)18-22-44)40(3)19-15-29(50-36(46)16-20-42)24-28(40)25-33(39)51-37(47)17-21-43;;;/h27-34,39H,5-26,42-44H2,1-4H3;3*1H/t27-,28+,29-,30-,31+,32+,33-,34+,39+,40+,41-;;;/m1.../s1

InChI Key

QWBPWEMXRIVPPT-JXEAJJGNSA-N

Isomeric SMILES

CCCCCCCCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)CCN)C)OC(=O)CCN)OC(=O)CCN)C.Cl.Cl.Cl

Canonical SMILES

CCCCCCCCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)CCN)C)OC(=O)CCN)OC(=O)CCN)C.Cl.Cl.Cl

Origin of Product

United States

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